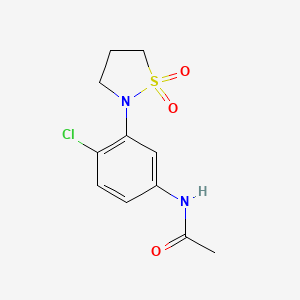
4-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)butanamide is a useful research compound. Its molecular formula is C21H25ClN2O2 and its molecular weight is 372.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Impact and Biodegradation
Chlorophenols, which are structurally related to 4-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)butanamide, have been extensively studied for their environmental presence and degradation pathways. These compounds are known for their persistence in the environment and potential toxic effects on aquatic life. Research indicates that chlorophenols can undergo biodegradation in aquatic environments, highlighting the importance of understanding microbial interactions and degradation mechanisms to mitigate their impact (Peng et al., 2016).
Toxicity and Environmental Fate
The toxicity and environmental fate of compounds similar to this compound, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been the subject of scientific scrutiny. Studies have shown that 2,4-D can exhibit toxic effects on non-target organisms, raising concerns about its widespread use and detection in various ecosystems. These findings stress the need for regulatory measures and further research on the environmental fate and toxicological impacts of such compounds (Islam et al., 2017).
Herbicide Impact and Biodegradation
Herbicides based on chlorophenoxy compounds, including structures related to this compound, are widely used in agriculture. The environmental impact and biodegradation of these herbicides have been extensively reviewed, highlighting the role of microorganisms in their decomposition. This research underscores the ecological importance of identifying and enhancing microbial communities capable of degrading such pollutants, thereby reducing their environmental footprint (Magnoli et al., 2020).
Sorption Mechanisms
The sorption behavior of chlorophenoxy herbicides, closely related to this compound, on soil and organic matter has been thoroughly investigated. Understanding the interactions between these compounds and various environmental matrices is crucial for predicting their mobility, bioavailability, and potential for bioaccumulation. This knowledge is fundamental for assessing environmental risks and developing strategies for pollution control and remediation (Werner et al., 2012).
Propiedades
IUPAC Name |
4-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c22-17-6-12-20(13-7-17)26-16-4-5-21(25)23-18-8-10-19(11-9-18)24-14-2-1-3-15-24/h6-13H,1-5,14-16H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIDVXDZCQGZHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol](/img/structure/B2402801.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2402804.png)

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2402808.png)






![(Z)-methyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2402819.png)

![3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2402822.png)
